1-(1-ethyl-1H-pyrazol-5-yl)ethanone

Description

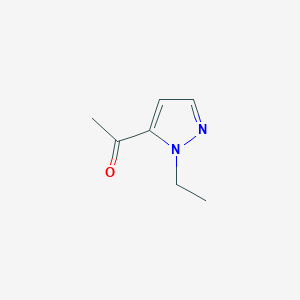

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylpyrazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-7(6(2)10)4-5-8-9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPCYOHVYDUGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426887 | |

| Record name | 1-(1-ethyl-1H-pyrazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946655-79-4 | |

| Record name | 1-(1-ethyl-1H-pyrazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pyrazole Scaffold: a Privileged Heterocyclic Framework in Chemical Sciences

The pyrazole (B372694), a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a distinguished position in the realm of chemical sciences. tandfonline.comnih.govresearchgate.nettandfonline.comnih.govorientjchem.orgglobalresearchonline.net This "privileged scaffold" is a cornerstone in the design and synthesis of a multitude of biologically active compounds and functional materials. tandfonline.comnih.govresearchgate.netnih.gov Its metabolic stability is a key factor contributing to its prevalence in newly approved drugs and other novel compounds. tandfonline.com

The unique arrangement of atoms within the pyrazole ring imparts a distinct set of chemical properties. The presence of both a pyridine-like and a pyrrole-like nitrogen atom allows for a range of interactions, including hydrogen bonding, and provides multiple sites for functionalization. nih.gov This versatility enables chemists to fine-tune the steric and electronic properties of pyrazole-containing molecules, making them ideal candidates for a wide range of applications.

The significance of the pyrazole framework is underscored by its presence in numerous commercially successful pharmaceuticals. tandfonline.comnih.gov These include drugs for treating various cancers, HIV, pulmonary hypertension, and erectile dysfunction. tandfonline.com The ability of the pyrazole nucleus to serve as a bioisosteric replacement for other functionalities has further cemented its importance in medicinal chemistry. nih.gov

Table 1: Selected FDA-Approved Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Area |

| Ibrutinib | Oncology |

| Ruxolitinib | Oncology |

| Axitinib | Oncology |

| Niraparib | Oncology |

| Baricitinib | Oncology |

| Lenacapavir | Antiviral (HIV) |

| Riociguat | Pulmonary Hypertension |

| Sildenafil | Erectile Dysfunction |

| Celecoxib | Anti-inflammatory |

| Apixaban | Anticoagulant |

| Rimonabant | Anti-obesity (withdrawn) |

| Difenamizole | Analgesic |

Importance of Pyrazole Ethanone Derivatives in Organic Synthesis and Applied Chemistry

The attachment of an ethanone (B97240) (acetyl) group to the pyrazole (B372694) scaffold gives rise to pyrazole-ethanone derivatives, a class of compounds with significant utility in both organic synthesis and applied chemistry. jddtonline.infomdpi.com These derivatives serve as versatile building blocks, allowing for the construction of more complex molecular architectures.

The ketone functionality in pyrazole-ethanones provides a reactive handle for a variety of chemical transformations. It can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones, which are precursors to other heterocyclic systems. orientjchem.org Furthermore, the acetyl group can be modified to introduce other functional groups, expanding the chemical space accessible from these pyrazole derivatives.

In the context of applied chemistry, pyrazole-ethanone derivatives have been investigated for their potential in various fields. For instance, certain derivatives have been synthesized and evaluated for their anti-inflammatory properties. jddtonline.info The ethanone moiety can also be a key structural feature in the development of ligands for coordination chemistry and catalysis. nih.gov

Advanced Characterization Methodologies in the Study of 1 1 Ethyl 1h Pyrazol 5 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(1-ethyl-1H-pyrazol-5-yl)ethanone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl and acetyl groups, as well as the pyrazole (B372694) ring protons. The ethyl group typically presents as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The acetyl methyl protons appear as a sharp singlet. The two protons on the pyrazole ring will have distinct chemical shifts, influenced by the electronic effects of the neighboring substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. This includes the carbonyl carbon of the acetyl group, the carbons of the pyrazole ring, and the carbons of the ethyl substituent. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern. For instance, in related pyrazole structures, the carbon atoms of the pyrazole ring show characteristic shifts that aid in their assignment. mdpi.comnih.gov

Conformational Analysis: NMR spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformation of the molecule in solution. nih.gov For flexible molecules, the observed NMR parameters are a weighted average of the parameters for all populated conformations. sjsu.edu By analyzing NOE correlations, it is possible to determine the spatial proximity of different protons, which helps in understanding the rotational isomerism around single bonds, such as the bond connecting the acetyl group to the pyrazole ring. sjsu.eduauremn.org.br Theoretical calculations of potential energy surfaces can complement experimental NMR data to determine the most stable conformers. auremn.org.br

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Pyrazole-H3 | 7.5 - 7.8 | 140 - 145 | Doublet |

| Pyrazole-H4 | 6.2 - 6.5 | 105 - 110 | Doublet |

| Ethyl-CH₂ | 4.1 - 4.4 | 45 - 50 | Quartet |

| Ethyl-CH₃ | 1.4 - 1.6 | 14 - 16 | Triplet |

| Acetyl-CH₃ | 2.4 - 2.6 | 27 - 30 | Singlet |

| Pyrazole-C5 | - | 148 - 152 | - |

| Acetyl-C=O | - | 190 - 195 | - |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

The most prominent and easily identifiable band in the IR spectrum of this compound is the carbonyl (C=O) stretch of the ketone group, which typically appears as a strong, sharp absorption in the range of 1670-1780 cm⁻¹. libretexts.org For saturated aliphatic ketones, this peak is often observed around 1715 cm⁻¹. libretexts.org The exact position can be influenced by conjugation; for instance, α,β-unsaturated ketones absorb at a lower frequency (1666-1685 cm⁻¹). libretexts.org

Other significant absorptions include:

C-H stretching: Alkanes show strong absorptions from 2850 to 2960 cm⁻¹, while aromatic C-H stretches appear between 3000 and 3100 cm⁻¹. lumenlearning.compressbooks.pub

C=C and C=N stretching: These appear in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring. lumenlearning.com

C-O stretching: A band in the 1000-1300 cm⁻¹ range can be attributed to the C-O bond of the acetyl group. libretexts.org

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies, which can then be compared with the experimental IR and Raman spectra to provide a complete assignment of the vibrational modes. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1670 - 1720 | Strong, Sharp |

| Alkane C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Variable |

| Pyrazole Ring (C=C, C=N) | Stretch | 1400 - 1600 | Medium |

| C-N | Stretch | 1000 - 1350 | Medium |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. nih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. mdpi.com

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns would likely involve:

Loss of the ethyl group.

Loss of the acetyl group.

Cleavage of the pyrazole ring.

The fragmentation pattern can be compared with that of known related structures to further support the proposed structure. nist.gov

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass | Observed m/z [M+H]⁺ |

| C₈H₁₂N₂O | 152.09496 | Consistent with calculated mass |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, GC-MS, LC-MS)

Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to qualitatively monitor the progress of a reaction. rsc.orgnih.govacs.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is an excellent technique for purity assessment. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of each component based on its mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for both purity assessment and reaction monitoring, particularly for less volatile or thermally labile compounds. nih.govacs.orgamazonaws.com The liquid chromatograph separates the components of the mixture, which are then detected and identified by the mass spectrometer. Selected reaction monitoring (SRM) in LC-MS/MS can be a highly sensitive and specific method for quantifying the target compound and its potential byproducts. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation (applicable to derivatives)

While obtaining a suitable single crystal of this compound itself might be challenging if it is a liquid or oil at room temperature, single-crystal X-ray diffraction of a solid derivative can provide the most definitive proof of its molecular structure. sigmaaldrich.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and intermolecular interactions. znaturforsch.comeurjchem.comnih.govnih.gov

For pyrazole derivatives, X-ray diffraction studies have been instrumental in understanding tautomeric preferences and intermolecular hydrogen bonding patterns in the solid state. znaturforsch.commdpi.com The crystal structure of a derivative would unambiguously confirm the connectivity of the atoms and the substitution pattern on the pyrazole ring, leaving no doubt as to the identity of the compound. For example, studies on related pyrazole carboxylates have successfully used this method to confirm their structures. researchgate.net

Computational and Theoretical Studies on 1 1 Ethyl 1h Pyrazol 5 Yl Ethanone and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and predict the reactivity of pyrazole (B372694) derivatives.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to analyze the electronic structure of molecules. researchgate.netnih.gov For pyrazole derivatives, DFT calculations, often using the B3LYP functional, provide valuable information on geometric parameters such as bond lengths and angles, as well as electronic properties like dipole moment, total energy, and heat of formation. nih.govscimatic.org These calculations help in characterizing the geometry and electronic nature of newly synthesized compounds. researchgate.net

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, indicating its sensitivity to electrophilic attack, while the LUMO energy reflects its electron-accepting capability and susceptibility to nucleophilic attack. nih.gov The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of the molecule. scimatic.orgnih.gov

DFT has also been instrumental in mechanistic studies of reactions involving pyrazoles. For instance, it has been used to investigate the regioselectivity of 1,3-dipolar cycloaddition reactions in the synthesis of pyrazole-isoxazoline hybrids. acs.org By calculating global reactivity indices, researchers can predict the flow of electron density and explain the observed reaction outcomes. acs.org Furthermore, DFT calculations have been employed to elucidate reaction mechanisms, such as the N-alkylation of pyrazole derivatives with halomethanes, by analyzing transition-state energies and the effects of solvents. researchgate.net

Table 1: Selected DFT-Calculated Properties of Pyrazole Derivatives

| Property | Description | Reference |

| Geometric Parameters | Bond lengths, bond angles, dihedral angles | nih.gov |

| Electronic Properties | Dipole moment, total energy, heat of formation | nih.gov |

| HOMO Energy | Relates to ionization potential and susceptibility to electrophilic attack | nih.gov |

| LUMO Energy | Relates to electron affinity and susceptibility to nucleophilic attack | nih.gov |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | scimatic.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. researchgate.netacs.org In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate or near-zero potential. researchgate.net

For pyrazole derivatives, MEP maps help to predict how they will interact with other molecules, such as biological receptors. researchgate.net The distribution of electrostatic potential on the molecular surface provides insights into non-covalent interactions like hydrogen bonding and halogen bonding, which are critical for the biological activity of many compounds. researchgate.net For example, the negative potential around the nitrogen atoms of the pyrazole ring indicates their ability to act as hydrogen bond acceptors. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of molecules and the effects of their environment, such as solvation. nih.gov For pyrazole derivatives, MD simulations are used to understand how these molecules behave in solution and how they interact with their surroundings over time. researchgate.net

The solvation of a molecule can significantly impact its properties and reactivity. Computational methods like the Solvation Model based on Density (SMD) can be used to calculate solvation energies in different solvents. researchgate.net For instance, a study on a pyrazole derivative reported negative solvation energies in various solvents, suggesting good solubility, with the exception of water. researchgate.net

MD simulations are also crucial for studying the stability of ligand-protein complexes. acs.orgnih.gov By simulating the complex in a dynamic environment, researchers can observe how the ligand's conformation changes and how its interactions with the protein's active site residues are maintained over time. nih.govmdpi.com This information is vital for assessing the viability of a potential drug candidate. mdpi.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govresearchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.govrsc.org For pyrazole derivatives, docking studies have been instrumental in identifying potential protein targets and in elucidating the specific interactions that contribute to their biological effects. nih.govnih.gov

The results of docking studies typically include the binding energy of the ligand-protein complex, with lower energies indicating a more favorable interaction. nih.gov These studies also reveal the specific amino acid residues in the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. nih.govresearchgate.net For example, docking studies of pyrazole derivatives with various protein kinases have shown that they can form stable complexes within the binding pocket, suggesting their potential as kinase inhibitors. nih.gov

In some cases, the potential targets for a series of compounds are unknown. In such instances, tools like the PharmMapper server can be used to identify potential protein targets for a given set of molecules. nih.gov Once a potential target is identified, molecular docking can be used to explore the binding mode in more detail. nih.gov

Table 2: Examples of Protein Targets for Pyrazole Derivatives Studied by Molecular Docking

| Protein Target | Potential Therapeutic Area | Reference |

| Receptor Tyrosine Kinases (e.g., VEGFR-2) | Cancer | nih.gov |

| Protein Kinases (e.g., Aurora A, CDK2) | Cancer | nih.gov |

| C-RAF, CYP17, c-KIT, VEGFR, HDAC | Cancer | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Cancer | nih.gov |

| Rearranged during Transfection (RET) Kinase | Cancer | mdpi.com |

| Carbonic Anhydrase (hCA I and hCA II) | Various (e.g., glaucoma, epilepsy) | nih.gov |

| Heat Shock Protein 90α (Hsp90α) | Cancer | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgresearchgate.net QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives. rsc.orgnih.gov

In a QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are correlated with their biological activity (e.g., pIC50 values). nih.govresearchgate.net Statistical methods such as Partial Least Squares (PLS) and Multiple Linear Regression (MLR) are often used to build the QSAR models. researchgate.netacs.org The resulting models can then be used to predict the activity of new compounds and to identify the key structural features that are important for activity. nih.govacs.org

For pyrazole derivatives, 2D- and 3D-QSAR studies have been successfully applied to design novel compounds with enhanced anticancer and antimicrobial activities. rsc.orgnih.govresearchgate.net These studies have identified important molecular descriptors and structural features that influence the biological activity of these compounds, providing a rational basis for the design of new and improved derivatives. rsc.orgnih.gov For example, QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors have shown that bulky, electron-withdrawing substituents at specific positions are favored for inhibitory activity. tandfonline.com

Mechanistic Insights from Computational Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. acs.orgresearchgate.net For the synthesis of pyrazole derivatives, computational methods can be used to study reaction pathways, identify intermediates and transition states, and understand the factors that control the regioselectivity and stereoselectivity of the reaction.

For example, DFT calculations have been used to study the mechanism of the N-alkylation of pyrazole derivatives, showing that the reaction proceeds through a specific transition state and that the nature of the solvent and the halogen in the alkylating agent can influence the reaction outcome. researchgate.net Similarly, computational studies have provided insights into the mechanism of the synthesis of pyrazoles from the reaction of alkynes and aryl diazenes, revealing a catalytic cycle involving different oxidation states of the metal catalyst. researchgate.net

In the context of 1,3-dipolar cycloaddition reactions, which are commonly used to synthesize pyrazoles, computational methods can help to explain the observed regioselectivity by analyzing the energies of the frontier molecular orbitals of the reactants. acs.orgnih.gov These studies provide a deeper understanding of the reaction mechanism and can be used to predict the outcome of new reactions.

Lack of Specific Research Data on 1-(1-ethyl-1H-pyrazol-5-yl)ethanone Derivatives Hinders Comprehensive Analysis

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. vietnamjournal.rumdpi.com Extensive research has been conducted on various substituted pyrazoles, demonstrating their potential as potent therapeutic agents. These studies have explored their mechanisms of action, such as the induction of apoptosis and cell cycle arrest in cancer cells, inhibition of key enzymes like kinases, and their ability to combat microbial and parasitic infections. nih.govnih.govrsc.org

However, the specific influence of the 1-ethyl and 5-acetyl substituents on the pyrazole ring, which characterize the derivatives , has not been a significant focus of published research. Consequently, detailed findings on their therapeutic applications, mechanisms of action, and specific targets remain largely unelucidated.

For instance, while numerous pyrazole derivatives have been investigated as anticancer agents that function through cell cycle arrest and apoptosis induction or kinase inhibition, no specific studies on this compound derivatives in this context could be identified. nih.govnih.gov Similarly, the anti-inflammatory, analgesic, antimicrobial, antitubercular, and antileishmanial activities that are well-documented for the general class of pyrazoles lack specific data when narrowed down to derivatives of this compound. vietnamjournal.rupjps.pknih.govlatamjpharm.org

The absence of dedicated research on this compound derivatives makes it impossible to construct a detailed and scientifically accurate analysis of their specific pharmacological potential as requested. The available literature focuses on other substitution patterns on the pyrazole ring, and extrapolating these findings to the specified compound and its derivatives would be speculative and not based on direct scientific evidence. Therefore, a comprehensive article on the advanced applications and pharmacological potential of this compound derivatives cannot be generated at this time due to the lack of specific research data.

Advanced Applications and Pharmacological Potential of 1 1 Ethyl 1h Pyrazol 5 Yl Ethanone Derivatives

Exploration in Medicinal Chemistry: Therapeutic Applications

Enzyme Inhibition Studies (e.g., ACE, MAO, Carbonic Anhydrase)

The structural versatility of pyrazole (B372694) derivatives makes them effective inhibitors of various clinically significant enzymes.

Angiotensin-Converting Enzyme (ACE) Inhibition: Pyrazole derivatives have demonstrated potential as angiotensin-converting enzyme (ACE) inhibitors, a key target in the management of hypertension. orientjchem.org

Monoamine Oxidase (MAO) Inhibition: Several studies have highlighted pyrazole and its dihydro-derivative, pyrazoline, as potent monoamine oxidase (MAO) inhibitors. nih.govnih.gov MAO enzymes are critical in regulating neurotransmitter levels, and their inhibition is a key mechanism for antidepressant drugs. nih.govolemiss.edu The pyrazoline scaffold, in particular, shows a strong affinity for MAO isoforms, making these derivatives promising candidates for treating depression and other neuropsychiatric disorders. nih.govnih.gov

Carbonic Anhydrase (CA) Inhibition: Pyrazole derivatives have been extensively studied as inhibitors of carbonic anhydrase (CA) isoenzymes. nih.gov CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer. nih.govnih.gov A series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed significant inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II). nih.govsemanticscholar.org Similarly, substituted pyrazol-4-yl-diazene derivatives were identified as effective inhibitors against hCA I and hCA II, with Ki values in the nanomolar range. nih.gov

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Pyrazole Derivatives

| Compound Class | Target Enzyme | Inhibition (Ki values) | Reference Compound | Reference Ki (hCA I / hCA II) |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7 ± 9.6 to 533.1 ± 187.8 nM | Acetazolamide | 278.8 ± 44.3 nM / 293.4 ± 46.4 nM |

| hCA II | 412.5 ± 115.4 to 624.6 ± 168.2 nM | |||

| Substituted pyrazol-4-yl-diazene derivatives | hCA I | 1.06 ± 0.16 to 9.83 ± 0.74 nM | Not Specified | Not Applicable |

| hCA II | 0.68 ± 0.12 to 7.16 ± 1.14 nM |

Antidiabetic and Antihyperglycemic Potential

Pyrazole derivatives have emerged as a significant class of compounds for the development of novel antidiabetic agents. researchgate.neteurekaselect.com Their mechanisms of action often involve the inhibition of key digestive enzymes like α-amylase and α-glucosidase, which slows down carbohydrate digestion and reduces post-meal blood glucose spikes. nih.govnih.gov

One study reported that a pyrazolobenzothiazine derivative (S1) exhibited potent inhibition of both α-glucosidase and α-amylase with IC50 values of 3.91 µM and 8.89 µM, respectively. nih.gov In vivo studies in mice showed this compound significantly lowered blood sugar levels (to 110-115 mg/dL) and increased insulin (B600854) levels. nih.gov Another investigation into pyrazole derivatives Pyz-1 and Pyz-2 also demonstrated strong inhibition against α-glucosidase (IC50 = 75.62 ± 0.56 µM) and α-amylase (IC50 = 119.3 ± 0.75 µM), comparable to the standard drug Acarbose. nih.gov Furthermore, various pyrazole-containing compounds have been identified as insulin secretagogues, GPR142 agonists, and peroxisome proliferator-activated receptor (PPAR) agonists, all of which are viable pathways for managing type 2 diabetes. mdpi.comresearchgate.netnih.gov

Table 2: Antidiabetic Enzyme Inhibition by Pyrazole Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Reference Drug | Reference IC50 (µM) |

| S1 | α-glucosidase | 3.91 | Acarbose | Not specified in study |

| S1 | α-amylase | 8.89 | Acarbose | Not specified in study |

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 | Acarbose | 72.58 ± 0.68 |

| Pyz-1 | α-amylase | 120.2 ± 0.68 | Acarbose | 115.6 ± 0.574 |

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 | Acarbose | 72.58 ± 0.68 |

| Pyz-2 | α-amylase | 119.3 ± 0.75 | Acarbose | 115.6 ± 0.574 |

Neuropharmacological Applications (e.g., Neuroprotective, Anticonvulsant, Antidepressant)

The pyrazole scaffold is a cornerstone in the development of agents targeting the central nervous system (CNS). minia.edu.egmanipal.edu

Neuroprotective Activity: Pyrazole derivatives are being investigated as neuroprotective agents for treating neurological disorders like Parkinson's disease. manipal.edunih.govresearchgate.net Research has focused on their ability to protect neurons from oxidative stress-induced damage. mdpi.comnih.gov For instance, 4-Methylsulfonylphenyl substituted 2-pyrazoline (B94618) derivatives (compounds 3h and 4h) were identified as promising neuroprotective agents by significantly improving cell viability in a neurotoxicity model of Parkinson's disease. mdpi.comnih.gov

Anticonvulsant Activity: A broad spectrum of biological activities associated with the pyrazole structure includes anticonvulsant effects. minia.edu.egnih.gov Numerous synthesized pyrazole derivatives have shown significant anticonvulsant activity in animal models. nih.govkarger.com One potent derivative, compound 7h, not only showed strong anticonvulsant effects but also reduced oxidative stress and inflammation in mice. nih.govkarger.comresearchgate.net The anticonvulsant activity of some pyrazolone (B3327878) derivatives was found to be nearly as potent as phenobarbital (B1680315) sodium and more potent than phenytoin (B1677684) sodium. minia.edu.egnih.gov

Antidepressant Activity: The antidepressant properties of pyrazole derivatives are well-documented, often linked to their ability to inhibit monoamine oxidase (MAO). nih.govnih.govolemiss.edu In preclinical tests, certain diacylhydrazine derivatives containing the pyrazole moiety demonstrated antidepressant activity that was nearly double that of the standard drug imipramine. minia.edu.egnih.gov Pyrazoline derivatives, in particular, are being actively explored as MAO-A inhibitors for the treatment of depression. nih.gov

Antiviral Activity

Pyrazole derivatives have demonstrated a wide spectrum of antiviral activities against various viral families. researchgate.netijpsonline.comnih.gov Recent research has highlighted their potential against coronaviruses. rsc.orgrsc.org Hydroxyquinoline-pyrazole candidates showed promising activity against SARS-CoV-2, MERS-CoV, and HCoV-229E by inhibiting viral adsorption, replication, and exhibiting virucidal effects. rsc.orgrsc.org Other studies have documented the efficacy of pyrazole-containing systems against viruses such as Newcastle disease virus, influenza A (H1N1, H5N1), hepatitis C virus (HCV), and herpes simplex virus (HSV-1). nih.gov

Table 3: Antiviral Activity Spectrum of Pyrazole Derivatives

| Virus Family/Species | Specific Strains/Targets | Reference |

| Coronaviridae | SARS-CoV-2, MERS-CoV, HCoV-229E, IBV | rsc.org, rsc.org |

| Paramyxoviridae | Newcastle disease virus (NDV) | nih.gov |

| Orthomyxoviridae | Influenza A (H1N1, H3N2, H5N1) | nih.gov, mdpi.com |

| Flaviviridae | Hepatitis C virus (HCV) | nih.gov |

| Herpesviridae | Herpes simplex virus (HSV-1) | nih.gov |

| Retroviridae | Human immunodeficiency virus (HIV) | nih.gov |

Applications in Agrochemical Science: Herbicides, Fungicides, and Insecticides

Beyond pharmaceuticals, pyrazole derivatives are crucial in the agrochemical industry. researchgate.net They are used in the manufacturing of effective pesticides and herbicides to control a variety of pests and weeds. A prominent example is Pyraclostrobin, a fungicide containing a pyrazole ring, which is widely used to prevent and control fungal diseases in fruit trees and vegetables, such as apple scab and brown spot. The diverse biological activities of pyrazoles extend to insecticidal properties as well. orientjchem.orgnih.gov

Contribution to Materials Science and Industrial Processes

The unique chemical structure of pyrazoles lends them to various applications in materials science and industrial processes. researchgate.net Derivatives of pyrazole are utilized in the development of advanced materials, including conductive polymers and photovoltaic materials for solar energy applications. They are also found in consumer products like plastics and are used in the food industry and as cosmetic colorings. mdpi.com

Pyrazole derivatives are highly valued for their fluorescent properties. rsc.orgbenthamdirect.com Many of these compounds, particularly 2-pyrazoline derivatives, absorb light in the 300-400 nm range and emit a strong blue fluorescence, often with high quantum yields and good photostability. nih.govresearchgate.net This makes them ideal for a range of applications, including:

Bioimaging: Their good membrane permeability and biocompatibility make them suitable as fluorescent probes for bioimaging applications, allowing for the real-time study of biological processes in living cells. rsc.orgbenthamdirect.comnih.gov

Fluorescent Dyes: Pyrazole derivatives are used in the manufacturing of dyes, including those for solar cells and pyrazolone dyes for various consumer products. researchgate.net

Chemical Sensors: Their ability to chelate with cations makes them useful as sensors for detecting metal ions in vivo. nih.gov

The π-excessive character of the pyrazole ring contributes to its favorable photophysical properties compared to other similar heterocyclic structures. mdpi.com

Catalysis and Ion Detection Sensors

Derivatives of pyrazole, a class of heterocyclic compounds to which 1-(1-ethyl-1H-pyrazol-5-yl)ethanone belongs, have demonstrated significant utility in the fields of catalysis and ion detection. Their versatile structures allow for the development of highly specific and efficient systems for chemical transformations and environmental or biological monitoring.

Catalysis:

Pyrazole-based ligands are particularly attractive in catalysis because they can form stable complexes with a variety of metal ions. bohrium.com These metal complexes, particularly those involving copper, have shown excellent catalytic activity in oxidation reactions. bohrium.commdpi.com For instance, new substituted ligands based on pyrazole, when combined with copper(II) salts, form in situ catalysts that effectively promote the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalytic systems is influenced by several factors, including the nature and concentration of the pyrazole ligand, the counter-ion of the copper salt, and the solvent used in the reaction. mdpi.com

Ion Detection Sensors:

The unique photophysical properties and synthetic versatility of pyrazole derivatives make them excellent candidates for the development of chemosensors for ion detection. nih.govrsc.org These sensors can operate through colorimetric or fluorescent mechanisms, offering high sensitivity and selectivity for specific metal ions. nih.gov This is particularly important for the detection of heavy and transition metals, which can be challenging and expensive with traditional analytical methods. nih.gov

Pyrazole-based chemosensors have been successfully designed for the detection of various cations, including Al³⁺, Ni²⁺, and Cu²⁺. nih.govrsc.org For instance, a pyridine (B92270)–pyrazole based chemosensor has been shown to effectively and selectively recognize Al³⁺ ions in a mixed aqueous environment through both colorimetric and fluorescent changes. nih.gov Similarly, novel pyrazole-based chemosensors have been synthesized that exhibit high selectivity and sensitivity towards Ni²⁺ and Al³⁺, with distinct color changes visible to the naked eye. rsc.org The detection limits for these ions can be remarkably low, reaching the nanomolar range. rsc.org

The design of these sensors often involves incorporating a fluorescent group and specific substituents on the pyrazole ring to enhance sensitivity and selectivity. nih.gov For the detection of Cu²⁺, a Schiff base ligand derived from pyrazole has been developed that acts as a colorimetric sensor, with the complexation leading to an immediate color change. nih.govchemrxiv.org The detection limit for Cu²⁺ with this sensor was found to be significantly lower than the World Health Organization's recommended value for drinking water. nih.gov

Interactive Data Table: Pyrazole Derivatives in Catalysis and Ion Detection

| Derivative/System | Application | Target | Key Finding | Reference |

| Pyrazole-based ligands with Copper(II) salts | Catalysis | Oxidation of catechol to o-quinone | Catalytic activity depends on ligand nature, counter-ion, and solvent. | mdpi.com |

| Tripodal pyrazole-based ligands with Copper(II) | Catalysis | Oxidation of catechol to o-quinone | L1[CuSO₄] complex showed a high reaction rate. | researchgate.net |

| Pyridine–pyrazole based chemosensor | Ion Detection | Al³⁺ | Effective and selective recognition with colorimetric and fluorescent changes. | nih.gov |

| Pry-Flu chemosensor | Ion Detection | Ni²⁺ | Selective coordination with a color change from colorless to orange-yellow. | rsc.org |

| Pry-R6G chemosensor | Ion Detection | Al³⁺ | Specific detection with a color change from colorless to pink. | rsc.org |

| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL) | Ion Detection | Cu²⁺ | Acts as a colorimetric sensor with a low detection limit. | nih.gov |

Coordination Chemistry and Supramolecular Assemblies

The coordination chemistry of pyrazole derivatives is a rich and expanding field, owing to the versatile binding modes of the pyrazole ring. researchgate.net These compounds readily form coordination complexes with a wide range of transition metals, leading to structures with diverse topologies and potential applications. researchgate.netmdpi.com The nitrogen atoms in the pyrazole ring act as donor sites, allowing for the formation of stable metal-ligand bonds. nih.gov

Coordination Compounds:

Pyrazole derivatives can act as neutral monodentate, exo-bidentate, or polydentate chelating ligands. researchgate.net This flexibility allows for the synthesis of mononuclear and polynuclear metal complexes. researchgate.netnih.gov For example, mononuclear complexes of cadmium(II), copper(II), and iron(III) have been synthesized with a pyrazole-acetamide derivative. nih.gov In these complexes, the coordination sphere of the metal ion is completed by the pyrazole ligand and other molecules like chloride anions, ethanol, or water. nih.gov Similarly, copper(II) coordination compounds have been assembled using 3,5-dimethyl-1H-pyrazole and carboxylates, resulting in a square-pyramidal coordination environment for the copper ion. dnu.dp.ua

The resulting coordination compounds often exhibit interesting properties. For instance, the electronic and optical properties of metal complexes can be stabilized by the pyrazole backbone. nih.gov

Supramolecular Assemblies:

For example, in a nickel(II) coordination compound involving a pyridine and pyrazole ligand, a layered assembly is stabilized by a combination of these non-covalent interactions. mdpi.com In a cobalt(II) compound, the enclathration of counter chloride ions within a supramolecular trimeric host cavity is vital for the stabilization of the structure. mdpi.com The self-assembly process can be influenced by factors such as hydrogen bonding, leading to the formation of one-dimensional and two-dimensional supramolecular architectures. nih.gov

Furthermore, pyrazole-based motifs have been rationally designed and coupled with BODIPY dyes to create supramolecular polymers. rsc.org The self-assembly of these systems can follow different pathways, leading to distinct molecular packings with varying kinetic and thermodynamic stabilities. rsc.org

Interactive Data Table: Coordination and Supramolecular Chemistry of Pyrazole Derivatives

| Compound/System | Metal Ion | Key Structural Feature | Supramolecular Interaction | Reference |

| Ni(H₂O)₅(DMAP)·2H₂O | Ni(II) | Layered assembly | Anion–π, π–π, C–H∙∙∙π | mdpi.com |

| [Co(Hdmpz)₄(H₂O)₂]Cl₂ | Co(II) | Enclathration of chloride ions in a trimeric host cavity | Hydrogen bonding | mdpi.com |

| [Cd(L1)₂Cl₂] | Cd(II) | Mononuclear complex | Hydrogen bonding leading to 1D architecture | nih.gov |

| Cu(L1)₂(C₂H₅OH)₂₂ | Cu(II) | Mononuclear complex | Hydrogen bonding | nih.gov |

| Fe(L2)₂(H₂O)₂₂·2H₂O | Fe(III) | Mononuclear complex | Hydrogen bonding leading to 2D architecture | nih.gov |

| Cu(H₂O)(DMPZ)₂C₂O₄ | Cu(II) | Square-pyramidal coordination | Hydrogen bonds (H···O/O···H) | dnu.dp.ua |

| BODIPY with pyrazole-based motifs | - | Supramolecular polymers | Intramolecular hydrogen-bonding | rsc.org |

Corrosion Inhibition Strategies

Pyrazole derivatives have emerged as highly effective corrosion inhibitors for various metals, particularly for steel in acidic environments. nih.govnih.gov Their efficacy is largely attributed to the presence of heteroatoms (nitrogen, and sometimes oxygen or sulfur), aromatic rings, and π-electrons in their molecular structures. nih.govresearchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that mitigates the corrosive attack. nih.govacs.org

Mechanism of Inhibition:

The inhibition mechanism of pyrazole derivatives typically involves the adsorption of the molecules on the metal surface, which can occur through physical and/or chemical interactions. nih.gov This adsorption blocks the active sites for corrosion, thereby reducing the corrosion rate. researchgate.net The presence of functional groups like >C=O, –N=O, and aromatic rings serve as good adsorption centers. nih.gov The protective film formed acts as a barrier, isolating the metal from the aggressive medium. semanticscholar.org

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that pyrazole derivatives often act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. nih.govtandfonline.com The adsorption process often follows the Langmuir adsorption isotherm. semanticscholar.org

Research Findings:

Numerous studies have demonstrated the excellent corrosion inhibition performance of various pyrazole derivatives. For instance, two newly synthesized pyrazole derivatives, L4 and L6, showed significant inhibition of carbon steel corrosion in hydrochloric acid, with L6 exhibiting an efficiency of up to 91.8%. nih.gov Similarly, synthesized pyrazoline derivatives, Pz1 and Pz2, provided corrosion inhibition efficiencies of around 90% for carbon steel in a strong hydrochloric acid solution. acs.org

The inhibition efficiency is generally dependent on the concentration of the inhibitor, with higher concentrations leading to better protection. semanticscholar.orgtandfonline.com The molecular structure of the pyrazole derivative also plays a crucial role. For example, the presence of certain substituents can enhance the inhibition performance. tandfonline.com Theoretical studies using quantum chemical calculations and molecular dynamics simulations have been employed to correlate the molecular structure of pyrazole derivatives with their inhibition efficiencies. tandfonline.comdoaj.org

Interactive Data Table: Corrosion Inhibition by Pyrazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Key Finding | Reference |

| L6 (ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate) | Carbon Steel | 1 M HCl | 91.8 | Acts as a mixed-type inhibitor. | nih.gov |

| MMDPPM (5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone) | Mild Steel | 15% HCl | Good | Performance is better than MCPPC. | tandfonline.com |

| Pz1 and Pz2 (Pyrazoline derivatives) | API 5L X60 Carbon Steel | 5 M HCl | ~90 | Act as mixed-type inhibitors. | acs.org |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90 | High efficiency at 10⁻³ M. | nih.gov |

| 2-[Bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-3-hydroxy-butyric acid | Carbon Steel | 1 M HCl | - | Efficiency increases with concentration. | semanticscholar.org |

| 2-(1ʹ,5,5ʹ-trimethyl-1H,1ʹH-3,3ʹ-bipyrazol-1-yl)ethanol | Mild Steel | 1 M HCl | 93 | Better inhibitor than its isomer. | semanticscholar.org |

Future Research Directions and Emerging Trends for 1 1 Ethyl 1h Pyrazol 5 Yl Ethanone

Development of Highly Efficient and Selective Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be time-consuming and environmentally burdensome. orientjchem.org Future research will likely focus on the development of more efficient and selective synthetic routes for 1-(1-ethyl-1H-pyrazol-5-yl)ethanone. A key area of exploration is the application of green chemistry principles to minimize the environmental impact of its production. cymitquimica.com

Emerging synthetic strategies that could be applied and optimized for this specific compound include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and efficiency, offering another green alternative for the synthesis of pyrazole derivatives.

Multicomponent Reactions (MCRs): Designing one-pot MCRs would streamline the synthetic process by combining multiple steps, thereby increasing efficiency and reducing waste.

Green Solvents and Catalysts: Research into the use of water or other environmentally benign solvents, along with recyclable catalysts, will be crucial for developing sustainable synthetic protocols. cymitquimica.com For instance, the synthesis of related pyrazolone (B3327878) derivatives has been successfully achieved in aqueous media using catalytic imidazole.

A related precursor, 1-ethyl-1H-pyrazol-5-ol, has been synthesized from ethylhydrazine (B1196685) oxalate (B1200264) and methyl trans-3-methoxyacrylate. chemicalbook.com Future work could focus on optimizing this and similar pathways to improve yield and purity for the scaled-up production of this compound.

Elucidation of Structure-Activity Relationships (SAR) for Enhanced Biological Efficacy

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for designing more potent and selective analogs. While specific SAR studies on this compound are not extensively documented, the broader class of pyrazole derivatives offers a foundation for future investigations. ijnrd.org

Future SAR studies would likely involve the systematic modification of the this compound scaffold. Key areas for modification and analysis could include:

| Structural Modification | Potential Impact on Biological Activity |

| Alterations to the ethyl group at the N1 position of the pyrazole ring. | Modifications could influence metabolic stability and receptor binding affinity. |

| Substitution on the pyrazole ring. | Introduction of various functional groups could modulate potency, selectivity, and pharmacokinetic properties. |

| Modification of the ethanone (B97240) side chain. | Changes to the acetyl group could impact the compound's interaction with biological targets. |

By synthesizing a library of derivatives and evaluating their biological activities, researchers can build comprehensive SAR models. This data will be invaluable for the rational design of new compounds with improved therapeutic potential. For example, studies on other pyrazole derivatives have shown that substitutions on the aryl rings can significantly affect their analgesic activity. ijnrd.org

In-depth Mechanistic Studies of Pharmacological Actions

While some pyrazole derivatives have been noted for their antimicrobial activity, the specific mechanism of action for this compound remains a critical area for future research. Elucidating how this compound exerts its biological effects at the molecular level is essential for its development as a potential therapeutic agent.

Future mechanistic studies should aim to:

Identify Molecular Targets: Determining the specific proteins, enzymes, or receptors that this compound interacts with is a primary objective.

Characterize Binding Interactions: Techniques such as X-ray crystallography and molecular modeling can provide detailed insights into how the compound binds to its target.

Elucidate Downstream Signaling Pathways: Understanding the cellular signaling cascades that are modulated by the compound's interaction with its target will provide a comprehensive picture of its pharmacological effects.

Exploration of Novel Therapeutic Targets and Disease Areas

The diverse biological activities reported for the pyrazole scaffold, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that this compound could have therapeutic potential across a range of diseases. ijnrd.orgnih.gov Initial reports have indicated its potential antimicrobial activity against marine bacteria.

Future research should broaden the scope of biological screening to identify novel therapeutic applications. Potential areas of investigation include:

Oncology: Given that many pyrazole-containing compounds exhibit anticancer properties, screening this compound against various cancer cell lines is a logical next step. nih.gov

Inflammatory Disorders: The anti-inflammatory potential of pyrazoles warrants investigation into the efficacy of this specific compound in models of inflammatory diseases.

Infectious Diseases: Building on the preliminary findings of antimicrobial activity, further studies could explore its spectrum of activity against a wider range of bacterial and fungal pathogens. orientjchem.org

Neurological Disorders: Some pyrazole derivatives have shown activity as anticonvulsants, suggesting a potential, though unexplored, avenue for research. ijnrd.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can accelerate the design and optimization of novel compounds.

In the context of this compound, AI and ML can be leveraged for:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives based on their chemical structures.

Virtual Screening: Using computational models to screen large virtual libraries of compounds to identify those with a high probability of being active against a specific biological target.

De Novo Drug Design: Employing generative models to design entirely new molecules with desired pharmacological properties based on the this compound scaffold.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs to identify candidates with favorable drug-like profiles early in the discovery process.

Sustainable Production and Environmental Considerations

A growing emphasis in chemical manufacturing is the adoption of sustainable and environmentally friendly practices. Future research on this compound should prioritize the development of green production methods.

Key considerations for sustainable production include:

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Investigating the potential to synthesize the compound from renewable bio-based resources.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by utilizing catalysis to lower reaction temperatures.

Waste Reduction and Recycling: Developing processes that minimize the generation of hazardous waste and allow for the recycling of solvents and catalysts.

By integrating these principles, the chemical industry can move towards a more sustainable future for the production of valuable compounds like this compound.

Q & A

Q. What are the common synthetic routes for 1-(1-ethyl-1H-pyrazol-5-yl)ethanone, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones. For example:

- Route 1: Reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with acetylating agents under acidic conditions.

- Route 2: Condensation of ethyl hydrazinecarboxylate with a diketone precursor, followed by alkylation .

Optimization Strategies:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature Control: Reactions often proceed at 60–80°C to balance yield and side-product formation.

- Catalysts: Use of p-toluenesulfonic acid (PTSA) improves cyclization efficiency .

Q. Table 1: Representative Reaction Conditions

| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Ethyl-pyrazole aldehyde | Ethanol | 70 | H2SO4 | 65–70 | |

| Diketone + ethyl hydrazine | Toluene | 80 | PTSA | 75–80 |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies proton environments (e.g., ethyl group δ ~1.2–1.4 ppm; pyrazole ring protons δ ~6.5–7.5 ppm).

- ¹³C NMR: Confirms carbonyl (C=O) at δ ~190–200 ppm and pyrazole carbons .

- X-ray Crystallography:

Key Data:

- Crystallographic Parameters (from analogous structures):

- Space group: P2₁/c (monoclinic)

- Unit cell dimensions: a = 5.39 Å, b = 20.24 Å, c = 18.16 Å, β = 95.1° .

Q. What are the typical chemical reactions involving the pyrazole ring in this compound?

Methodological Answer: The pyrazole ring undergoes:

- Electrophilic Substitution: Nitration at the 4-position using HNO3/H2SO4.

- N-Alkylation: Reaction with alkyl halides to modify the ethyl group (e.g., forming quaternary ammonium salts).

- Coordination Chemistry: Acts as a ligand for transition metals (e.g., Pd, Cu) in catalysis .

Example Reaction:

- Nitration:

- Reagent: Fuming HNO3 in H2SO4 at 0°C.

- Product: 1-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)ethanone (yield: ~60%) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural validation?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or disorder in crystal packing. Strategies include:

- DFT Calculations: Compare experimental NMR shifts with computed values to validate tautomeric forms.

- Hirshfeld Surface Analysis: Maps intermolecular interactions to explain crystallographic disorder .

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping reflections .

Case Study:

A 2020 study resolved conflicting NMR/X-ray data for a pyrazolyl ethanone derivative by identifying a keto-enol equilibrium in solution, absent in the solid state .

Q. What strategies optimize synthesis yield and purity for catalytic applications?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors reduce side reactions (e.g., overalkylation) .

- Chromatography-Free Purification:

- Acid-Base Extraction: Isolate the product via pH-dependent solubility.

- Recrystallization: Use ethanol/water mixtures to remove polar impurities .

- In Situ Monitoring: Raman spectroscopy tracks reaction progress to optimize endpoint .

Q. Table 2: Yield Optimization Techniques

| Technique | Purity Improvement | Yield Gain | Reference |

|---|---|---|---|

| Flow reactor (2 mL/min) | 95% → 99% | +15% | |

| Acid-base extraction | 85% → 92% | +10% |

Q. How does the ethyl substituent influence electronic structure and reactivity?

Methodological Answer:

- Electronic Effects:

- The ethyl group donates electron density via inductive effects, stabilizing the pyrazole ring’s π-system.

- DFT studies show reduced electrophilicity at the carbonyl carbon (C=O) compared to methyl analogs .

- Steric Effects:

- Ethyl hinders substitution at the 3-position, favoring regioselective reactions at the 5-position.

- Catalytic Impact:

- In Pd complexes, ethyl enhances ligand stability, improving turnover in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Data from Cyclic Voltammetry:

- Reduction potential shifts by +0.2 V vs. methyl-substituted analogs, indicating higher electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.